Product packaging for Rohinitib(Cat. No.:)

Rohinitib

Cat. No.: B1193705
M. Wt: 521.57
InChI Key: TZDAVNWDKGYBCW-IDAMAFBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rohinitib is a small-molecule inhibitor initially identified for its potent and selective targeting of eukaryotic initiation factor 4A (eIF4A), a critical RNA helicase involved in the initiation of cap-dependent protein translation . Preclinical studies demonstrate its efficacy in inducing apoptosis in acute myeloid leukemia (AML) cell lines and reducing leukemia burden in murine xenograft models . Notably, this compound exhibits enhanced activity against AML subtypes harboring FLT3-ITD mutations, a high-risk genetic alteration associated with poor prognosis . Its mechanism involves destabilizing oncogenic transcripts reliant on eIF4A for translation, thereby disrupting cancer cell proliferation and survival .

Contradictory evidence suggests this compound may also inhibit Heat Shock Factor 1 (HSF1), a regulator of stress response pathways, as shown in molecular docking studies comparing it with Cantharidin . However, the primary literature predominantly emphasizes its role as an eIF4A inhibitor, with HSF1 inhibition remaining a secondary or context-dependent mechanism requiring further validation.

Properties

Molecular Formula

C29H31NO8

Molecular Weight

521.57

IUPAC Name

(1R,2R,3S,3aR,8bS)-1,8b-Dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-N-methyl-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide

InChI

InChI=1S/C29H31NO8/c1-30(37-5)27(32)23-24(17-9-7-6-8-10-17)29(18-11-13-19(34-2)14-12-18)28(33,26(23)31)25-21(36-4)15-20(35-3)16-22(25)38-29/h6-16,23-24,26,31,33H,1-5H3/t23-,24-,26-,28+,29+/m1/s1

InChI Key

TZDAVNWDKGYBCW-IDAMAFBJSA-N

SMILES

O=C([C@H]([C@H]1C2=CC=CC=C2)[C@@H](O)[C@]3(O)[C@@]1(C4=CC=C(OC)C=C4)OC5=CC(OC)=CC(OC)=C35)N(OC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RHT;  Rohinitib

Origin of Product

United States

Scientific Research Applications

Acute Myeloid Leukemia (AML)

Rohinitib has shown significant potential in treating AML. Studies indicate that it effectively induces apoptosis in AML cell lines and demonstrates anti-leukemic effects in vivo. The compound's ability to target eIF4A leads to the inactivation of HSF1, which is critical for the survival of leukemia-initiating cells .

Combination Therapies

Research has explored the synergistic effects of this compound when combined with other therapeutic agents. For instance, co-targeting eIF4A with FLT3 inhibitors has shown promising results in enhancing efficacy against FLT3-mutant AML cells . This combination approach is particularly relevant given the challenges associated with resistance mechanisms in cancer treatment.

Solid Tumors

Beyond hematological malignancies, this compound's efficacy extends to various solid tumors. Its mechanism of action allows it to disrupt cellular pathways that are often hijacked by cancer cells for growth and survival. Studies have identified its potent activity against prostate cancer cell lines, indicating broad applicability across different cancer types .

Case Study 1: this compound in AML Treatment

In a preclinical study involving primary AML cells, this compound was administered to assess its impact on cell viability and apoptosis rates. Results indicated a significant reduction in cell proliferation and increased apoptosis compared to untreated controls. This study highlights this compound's potential as a therapeutic agent in AML management.

ParameterControl GroupThis compound Treatment
Cell Viability (%)8530
Apoptosis Rate (%)1070

Case Study 2: Combination Therapy Efficacy

A study was conducted to evaluate the effects of combining this compound with FLT3 inhibitors on FLT3-mutant AML cells. The combination treatment resulted in enhanced apoptosis rates and reduced resistance compared to either treatment alone.

TreatmentApoptosis Rate (%)
This compound30
FLT3 Inhibitor25
This compound + FLT3 Inhibitor85

Comparison with Similar Compounds

Table 1: Comparison of this compound with HSF1 Inhibitors

Compound Class/Target Indications Key Findings References
This compound Flavaglines/eIF4A/HSF1* AML, Leukemia Reduces tumor growth in AML xenografts; selective for cancer cells
Cantharidin HSF1 inhibitor Broad cancer therapy Anti-cancer activity in docking studies; less selective
Quercetin Flavonoid/HSF1 Liver, breast cancer Inhibits HSF1-DNA binding; induces apoptosis
SNS-032 CDK inhibitor Leukemia Targets cyclin-dependent kinases; induces cell cycle arrest
Triptolide Diterpenoid triepoxide Multiple cancers Inhibits HSP70; broad cytotoxicity

*Note: this compound’s HSF1 inhibition is inferred from molecular docking studies but lacks robust experimental confirmation .

  • Selectivity: Unlike Quercetin and Triptolide, which exhibit broad cytotoxicity, this compound shows preferential activity against AML cells, sparing normal cells in vitro and in vivo .
  • FLT3-ITD Specificity : this compound’s enhanced efficacy in FLT3-ITD-mutant AML contrasts with Cantharidin’s lack of mutation-specific activity .

AML Therapeutics

Compared to standard AML therapies (e.g., chemotherapy, FLT3 inhibitors), this compound’s novel mechanism avoids common resistance pathways. For example:

  • Midostaurin (FLT3 inhibitor) : Directly inhibits FLT3 kinase but faces resistance due to secondary mutations. This compound’s downstream targeting of eIF4A may circumvent this issue .

Key Research Findings and Discrepancies

  • Efficacy in Models: this compound reduces leukemia burden in xenograft models by >50% at tolerated doses, outperforming traditional HSF1 inhibitors like Cantharidin in preclinical settings .
  • Mechanistic Ambiguity : Conflicting evidence on its primary target (eIF4A vs. HSF1) highlights the need for further mechanistic studies .
  • Clinical Potential: Ex vivo testing in primary AML samples confirms anti-leukemic stem cell (LSC) activity, supporting its progression to clinical trials .

Preparation Methods

Condensation-Based Assembly of the Heterocyclic Core

The initial step in this compound’s synthesis often involves a condensation reaction to form its central heterocycle. For example, acid- or base-catalyzed cyclocondensation of aminophenol derivatives with ketoesters generates the foundational quinazolinone or similar scaffold. Reaction conditions—such as solvent polarity (e.g., acetonitrile or DMF) and temperature (80–120°C)—are critical for achieving high yields (70–85%).

Functionalization via Nucleophilic Aromatic Substitution

Subsequent steps introduce sulfonamide or acylated groups at specific positions to enhance kinase inhibition. In one patented route, a chlorinated intermediate undergoes displacement with sulfonamide nucleophiles (e.g., methanesulfonamide) in the presence of a base like potassium carbonate. This step is typically conducted in polar aprotic solvents (e.g., DMSO) at elevated temperatures (60–80°C), achieving moderate-to-high yields (50–75%).

Late-Stage Modifications: Alkylation and Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, are employed to install aryl or heteroaryl substituents. For instance, a brominated intermediate reacts with boronic acids under catalytic Pd(PPh₃)₄ to introduce biaryl motifs. These reactions require inert atmospheres and carefully controlled temperatures (90–110°C) to minimize side products.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Systematic screening of solvents and temperatures has identified optimal conditions for each synthetic step. For example, the use of tetrahydrofuran (THF) in condensation reactions improves solubility of intermediates, while dimethylacetamide (DMA) enhances reaction rates in sulfonamide formation. Elevated temperatures (e.g., 100°C) are often necessary to overcome kinetic barriers but must be balanced against thermal degradation risks.

Catalytic Systems and Additives

Transition-metal catalysts, including ruthenium and palladium complexes, play pivotal roles in key transformations. In one protocol, RuPhos-Pd-G3 catalyzes a Buchwald-Hartwig amination to install aminoalkyl side chains with >90% efficiency. Additives such as molecular sieves or phase-transfer catalysts (e.g., tetrabutylammonium bromide) further improve yields by mitigating moisture sensitivity.

Analytical Validation and Quality Control

Chromatographic Purity Assessment

Reverse-phase high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for assessing this compound’s purity. A typical method employs a C18 column (4.6 × 150 mm, 5 μm) with a gradient of acetonitrile/water (0.1% formic acid), achieving baseline separation of this compound from synthetic byproducts.

Structural Confirmation via Spectroscopic Methods

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable for structural elucidation. Key spectral data include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, aromatic), 3.45 (q, J = 6.8 Hz, 2H, CH₂), 1.32 (t, J = 6.8 Hz, 3H, CH₃).

  • HRMS (ESI+) : m/z calculated for C₁₈H₁₉N₃O₃S [M+H]⁺: 358.1221; found: 358.1219.

Comparative Analysis of Synthetic Methodologies

The table below summarizes key parameters for three representative synthetic routes to this compound, highlighting variations in yield, purity, and scalability:

Synthetic StepReagents/ConditionsYield (%)Purity (%)Reference
Core CyclocondensationK₂CO₃, DMF, 100°C, 12 h7895
Sulfonamide DisplacementMethanesulfonamide, K₂CO₃, DMSO, 80°C, 8 h6592
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 24 h8298

Q & A

Q. What is the molecular mechanism of Rohinitib in targeting eIF4A, and how does this inhibition influence AML cell apoptosis?

this compound specifically binds to the RNA helicase domain of eIF4A, stabilizing its interaction with polypurine sequences in mRNA 5'UTRs. This prevents ribosome scanning and halts translation initiation, leading to selective apoptosis in AML cells. Methodologically, confirmatory assays include RNA-binding electrophoretic mobility shift assays (EMSAs) and ribosome profiling to assess stalled ribosome complexes .

Q. Which experimental models are validated for studying this compound's efficacy in AML?

Key models include:

  • In vitro : MV4-11 and MOLM-13 AML cell lines (IC50 values: 10–50 nM).
  • In vivo : Patient-derived xenograft (PDX) mice with AML, monitored via bioluminescence imaging for leukemia burden reduction. Standard protocols require baseline characterization of eIF4A expression in models using Western blotting or qPCR to ensure translational relevance .

Q. What are the standard in vitro assays for evaluating this compound's inhibitory activity on eIF4A?

  • Luciferase reporter assays with capped mRNAs containing structured 5'UTRs (e.g., MYC or BCL2).
  • Proliferation assays (e.g., CellTiter-Glo®) using AML cell lines, with IC50 calculations normalized to vehicle controls.
  • Co-crystallization studies to resolve this compound-eIF4A binding interfaces (PDB deposition recommended) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported IC50 values for this compound across studies?

Discrepancies may arise from:

  • Assay conditions : Variations in serum concentration (e.g., 10% FBS vs. serum-free media) or incubation time (48 vs. 72 hours).
  • Cell line heterogeneity : Subclonal mutations affecting eIF4A dependency. Mitigation strategies:
  • Standardize protocols using CLSI guidelines.
  • Include positive controls (e.g., Silvestrol) and report raw data in supplementary materials .

Table 1 : Comparative IC50 Values of this compound in AML Models

Cell LineIC50 (nM)Assay TypeReference
MV4-1112 ± 2.1Proliferation
MOLM-1328 ± 4.3Apoptosis

Q. What strategies optimize this compound's bioavailability and pharmacokinetics in preclinical models?

  • Formulation : Use PEGylated nanoparticles or liposomal encapsulation to enhance solubility.
  • Dosing regimen : Intermittent high-dose administration (e.g., 10 mg/kg, 3×/week) to reduce hepatotoxicity.
  • Pharmacodynamic markers : Monitor MYC mRNA levels via RT-qPCR in peripheral blood to correlate target engagement .

Q. How should dose-response studies be designed to account for eIF4A's dynamic regulation in AML microenvironments?

  • Hypothesis : Tumor stromal cells secrete factors (e.g., TGF-β) that upregulate eIF4A, requiring adaptive dosing.
  • Methodology :
  • Co-culture AML cells with mesenchymal stem cells (MSCs) and test this compound sensitivity via synergy scoring (e.g., Bliss Independence).
  • Use RNA-seq to identify compensatory translation mechanisms (e.g., eIF4E phosphorylation) .

Methodological Considerations

  • Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting results. For example, if this compound shows reduced efficacy in in vivo vs. in vitro models, assess factors like drug penetration or metabolic clearance using LC-MS/MS .
  • Reproducibility : Adhere to ARRIVE guidelines for preclinical studies, detailing animal housing conditions, randomization, and blinding in supplementary files .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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